2-Bromo-4-(4-methylphenyl)pyridine
Overview
Description
2-Bromo-4-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and a 4-methylphenyl group at the 4-position
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to be used as building blocks in organic synthesis , suggesting that their targets could be various depending on the specific reactions they are involved in.
Mode of Action
It’s known that bromopyridines can participate in various cross-coupling reactions . For instance, they can undergo a Suzuki coupling reaction with boronic acids , which is a type of carbon-carbon bond-forming reaction widely used in organic chemistry.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(4-methylphenyl)pyridine can be influenced by various environmental factors. These may include the pH of the solution it is in, the temperature at which the reaction occurs, and the presence of other reactants or catalysts. For instance, its use in Suzuki coupling reactions would require the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methylphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a bromopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient, making it a popular choice for the synthesis of biaryl compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biaryl structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of biaryl compounds .
Scientific Research Applications
2-Bromo-4-(4-methylphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the 4-methylphenyl group.
4-Bromo-2-methylpyridine: Similar structure but with different substitution pattern.
Uniqueness
2-Bromo-4-(4-methylphenyl)pyridine is unique due to the presence of both a bromine atom and a 4-methylphenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4-(4-methylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUKDIQNQELIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297080 | |
Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111971-30-3 | |
Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111971-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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